
3-Nitro-4-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-propoxyaniline is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, are well-studied.
Mécanisme D'action
The exact mechanism of action of 3-Nitro-4-propoxyaniline is not well-understood. However, it is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 3-Nitro-4-propoxyaniline can have various biochemical and physiological effects, including its ability to induce oxidative stress and DNA damage. Additionally, it has been shown to have neurotoxic effects, leading to the impairment of cognitive function and memory. Furthermore, this compound has been linked to the development of cancer, as it can cause mutations in DNA.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Nitro-4-propoxyaniline in lab experiments include its ability to inhibit the activity of certain enzymes, which can be useful in studying their functions. Additionally, its unique properties make it a useful precursor for the synthesis of other compounds. However, the limitations of using this compound include its toxicity and potential health risks, which need to be carefully considered when handling it in the lab.
Orientations Futures
There are many future directions for the study of 3-Nitro-4-propoxyaniline. One area of research could focus on its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies could investigate its potential role in the development of cancer and the mechanisms by which it causes DNA damage. Furthermore, research could be conducted to develop safer and more efficient methods for the synthesis of this compound.
Conclusion:
In conclusion, 3-Nitro-4-propoxyaniline is a compound with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has potential as a therapeutic agent, its toxicity and potential health risks need to be carefully considered when handling it in the lab.
Méthodes De Synthèse
The synthesis of 3-Nitro-4-propoxyaniline involves the reaction between 4-propoxyaniline and nitric acid in the presence of sulfuric acid. This method is known as the nitration of aniline, and it is a well-established method for the synthesis of nitroanilines. The reaction occurs at a temperature of around 0-5°C, and the product is purified through recrystallization.
Applications De Recherche Scientifique
3-Nitro-4-propoxyaniline has various scientific research applications, including its use as a precursor for the synthesis of other compounds. For instance, it is used in the synthesis of 3,4-dichloronitrobenzene, which is an important intermediate for the production of herbicides and pesticides. Additionally, this compound is used in the synthesis of dyes, pigments, and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
3-nitro-4-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5,10H2,1H3 |
Clé InChI |
ZSUBWKSUEBTXOR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
SMILES canonique |
CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
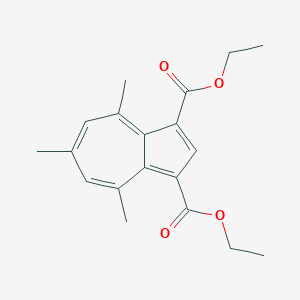
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
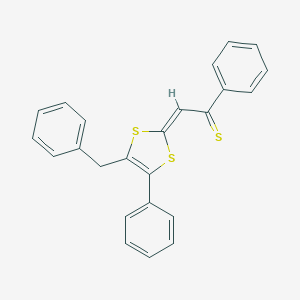
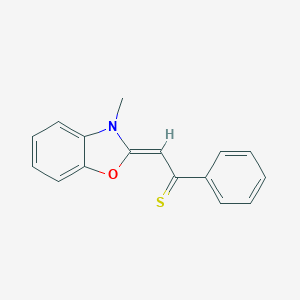
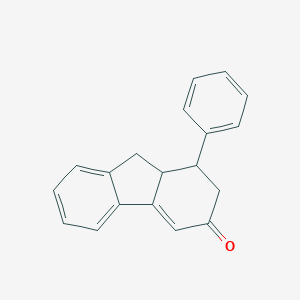
![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)

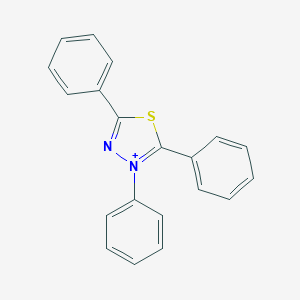
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)